N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide
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Overview
Description
N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group and a pyrimidine ring, which are connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the reaction of 4-methylpyrimidine-2-ol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methylpyrimidine-2-ol and N,N-dimethylacetamide.
Catalyst: A suitable base such as triethylamine.
Solvent: Anhydrous ethanol or another suitable solvent.
Reaction Conditions: The reaction mixture is heated to reflux for several hours, typically around 80-100°C.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same starting materials and catalysts but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)ethylamine.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-((4-chloropyrimidin-2-yl)oxy)acetamide
- N,N-dimethyl-2-((4-fluoropyrimidin-2-yl)oxy)acetamide
- N,N-dimethyl-2-((4-bromopyrimidin-2-yl)oxy)acetamide
Uniqueness
N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is unique due to the presence of the 4-methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-7-4-5-10-9(11-7)14-6-8(13)12(2)3/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABOBCJUGHCXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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